molecular formula C7H14O2 B13258674 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol

2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol

Cat. No.: B13258674
M. Wt: 130.18 g/mol
InChI Key: HPQIADMYAIUYAY-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is an organic compound with the molecular formula C7H14O2 It features a cyclopropyl ring substituted with a hydroxymethyl group and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization to obtain the compound in high purity. The specific methods and conditions can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonates

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclopropyl derivatives

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring can provide steric effects that influence the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanemethanol: Similar structure with a hydroxymethyl group attached to a cyclopropyl ring.

    Cyclopropylmethanol: Another related compound with a hydroxymethyl group on a cyclopropyl ring.

    Cyclopropanecarboxaldehyde: Contains a formyl group instead of a hydroxymethyl group.

Uniqueness

2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol moiety, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol

InChI

InChI=1S/C7H14O2/c1-6(2,9)7(5-8)3-4-7/h8-9H,3-5H2,1-2H3

InChI Key

HPQIADMYAIUYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC1)CO)O

Origin of Product

United States

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